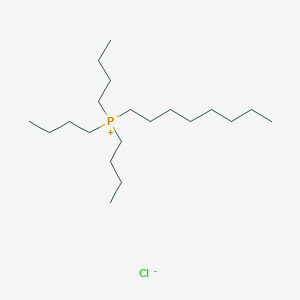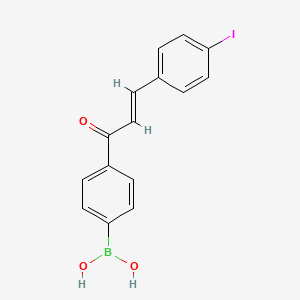
MDM2 Inhibitor
描述
MDM2 Inhibitors are a class of compounds designed to inhibit the activity of the murine double minute 2 (MDM2) protein. MDM2 is a negative regulator of the tumor suppressor protein p53, which plays a crucial role in cell cycle regulation, apoptosis, and DNA repair. By inhibiting MDM2, these compounds aim to reactivate p53, thereby restoring its tumor-suppressive functions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MDM2 Inhibitors typically involves multiple steps, including the formation of key intermediates and final coupling reactions. For example, spiro-oxindoles, a class of MDM2 Inhibitors, are synthesized through a retro-Mannich ring-opening-cyclization reaction mechanism . This involves the use of various reagents and catalysts under specific conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of MDM2 Inhibitors often involves large-scale synthesis using optimized reaction conditions to ensure consistency and scalability. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to produce high-purity compounds suitable for clinical use .
化学反应分析
Types of Reactions
MDM2 Inhibitors undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of MDM2 Inhibitors include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as alkyl halides and aryl halides.
Major Products Formed
The major products formed from these reactions are typically the desired MDM2 Inhibitors with specific functional groups that enhance their binding affinity and selectivity towards MDM2 .
科学研究应用
MDM2 Inhibitors have a wide range of scientific research applications, including:
Chemistry: Used as tools to study protein-protein interactions and to develop new synthetic methodologies.
Biology: Employed in cell-based assays to investigate the role of p53 and MDM2 in various cellular processes.
Medicine: Explored as potential therapeutic agents for the treatment of cancers that involve the inactivation of p53.
Industry: Utilized in the development of diagnostic assays and as lead compounds in drug discovery programs
作用机制
MDM2 Inhibitors exert their effects by binding to the p53-binding domain of MDM2, thereby preventing the interaction between MDM2 and p53. This leads to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis in tumor cells. The molecular targets and pathways involved include the ubiquitin-proteasome pathway and various signaling cascades that regulate cell proliferation and survival .
相似化合物的比较
MDM2 Inhibitors can be compared with other compounds that target the p53-MDM2 interaction, such as:
Nutlin-3a: A well-known MDM2 Inhibitor that competes for binding sites in the N-terminus of MDM2 protein and p53.
Spironolactone derivatives: Compounds that also inhibit the MDM2-p53 interaction but through different binding mechanisms.
Peptide inhibitors: Such as PDI6W and PDI, which have specific residue sequences that inhibit MDM2 with high affinity
MDM2 Inhibitors are unique in their ability to specifically target the MDM2-p53 interaction, offering a promising approach for the reactivation of p53 in cancers where p53 is inactivated by MDM2 overexpression .
属性
IUPAC Name |
[4-[(E)-3-(4-iodophenyl)prop-2-enoyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BIO3/c17-14-8-1-11(2-9-14)3-10-15(18)12-4-6-13(7-5-12)16(19)20/h1-10,19-20H/b10-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMGWCQXSPGCMW-XCVCLJGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)I)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)I)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BIO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for MDM2 inhibitors?
A1: MDM2 inhibitors primarily function by disrupting the interaction between MDM2 (Murine Double Minute 2) and p53. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This interaction normally inhibits p53 activity. By preventing this interaction, MDM2 inhibitors allow for p53 stabilization and activation, leading to downstream effects like cell cycle arrest and apoptosis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does p53 activation lead to anti-tumor effects?
A2: p53 acts as a tumor suppressor by regulating various cellular processes, including:
- Cell cycle arrest: Activated p53 can halt cell cycle progression, giving the cell time to repair damaged DNA or, if damage is irreparable, induce apoptosis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Apoptosis: If DNA damage is irreparable, activated p53 can trigger programmed cell death (apoptosis) to eliminate potentially cancerous cells. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: Are there p53-independent effects of MDM2 inhibitors?
A3: Recent research suggests that some MDM2 inhibitors may exert anti-tumor effects independent of p53 status. For instance, specific MDM2 inhibitors have been shown to decrease MDM2 expression levels and activity in vitro and in vivo, impacting cancer cell growth and survival regardless of the p53 status. [, ]
Q4: What are the key downstream targets of p53 relevant to MDM2 inhibitor activity?
A4: Key downstream targets of p53 affected by MDM2 inhibitors include:
- p21 (CDKN1A): This cyclin-dependent kinase inhibitor plays a critical role in p53-mediated cell cycle arrest. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Pro-apoptotic proteins: These include BAX, BBC3 (PUMA), and NOXA, which are involved in initiating the apoptotic cascade. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q5: Can you explain the role of MDM4 in the context of this compound activity?
A5: MDM4, similar to MDM2, negatively regulates p53 activity. Research indicates that MDM4 amplification might contribute to resistance to MDM2 inhibitors in certain cancers. [] Therefore, understanding the interplay between MDM2, MDM4, and p53 is crucial for optimizing therapeutic strategies using MDM2 inhibitors.
Q6: Is there detailed structural information available for all MDM2 inhibitors discussed in the provided research?
A6: The provided research primarily focuses on the biological activity and therapeutic potential of MDM2 inhibitors. While the molecular structures of some compounds like Nutlin-3, RG7388, MI-219, and DS-3032b are mentioned, detailed structural characterization, including molecular formula, weight, and spectroscopic data, is not provided in all cases. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q7: What are the stability considerations for MDM2 inhibitors?
A7: The stability of MDM2 inhibitors under various conditions, such as temperature, pH, and exposure to light, is crucial for maintaining their efficacy. While the provided research does not provide specific details on the stability of individual compounds, it highlights the need for appropriate formulation strategies to enhance stability, solubility, and bioavailability. [, , , ]
Q8: What preclinical models have been used to evaluate this compound efficacy?
A8: Various preclinical models have been employed to assess this compound efficacy, including:
- Cell-based assays: These include measuring cell viability, proliferation, cell cycle arrest, and apoptosis in response to treatment with MDM2 inhibitors. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Xenograft models: These involve implanting human cancer cells into immunodeficient mice and evaluating tumor growth inhibition following this compound treatment. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Syngeneic models: These utilize immunocompetent mice implanted with murine tumor cells and allow for studying the impact of MDM2 inhibitors on the tumor microenvironment and immune responses. []
Q9: Have any MDM2 inhibitors progressed to clinical trials, and what are the key findings?
A9: Yes, several MDM2 inhibitors have advanced to clinical trials for various cancer types.
- Early-phase trials have shown promising anti-tumor activity for some MDM2 inhibitors, including RG7112 and DS-3032b. [, , ]
Q10: What are the known mechanisms of resistance to MDM2 inhibitors?
A10: Resistance to MDM2 inhibitors can emerge through various mechanisms, including:
- TP53 mutations: Mutations in the TP53 gene can render tumor cells unresponsive to MDM2 inhibitors. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- MDM4 amplification: Increased levels of MDM4 can counteract the effects of MDM2 inhibition. []
- Defects in the p53 pathway downstream of MDM2: Even in the presence of wild-type p53, alterations in downstream signaling pathways can lead to resistance. []
Q11: Are there biomarkers that can predict response to MDM2 inhibitors?
A11:
- TP53 mutation status: TP53 mutations are a strong predictor of resistance to MDM2 inhibitors. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Tumors with wild-type TP53 are generally more sensitive to treatment.
- Gene expression signatures: Research has identified gene expression profiles that correlate with sensitivity to MDM2 inhibitors, potentially serving as surrogate markers for p53 functionality. [, ]
Q12: What are some promising combination therapy strategies involving MDM2 inhibitors?
A12: Research highlights the potential of combining MDM2 inhibitors with other therapeutic modalities, including:
- Chemotherapy: Combining MDM2 inhibitors with conventional chemotherapeutic agents, such as doxorubicin and cisplatin, has shown synergistic effects in preclinical models, potentially enhancing anti-tumor activity. [, ]
- Bcl-2 inhibitors: Combining MDM2 inhibitors with Bcl-2 inhibitors, like ABT-199, has demonstrated synergistic induction of apoptosis in AML cells, even in cases with acquired resistance to Bcl-2 inhibitors. []
- Immune checkpoint inhibitors: Preclinical studies suggest that combining MDM2 inhibitors with immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies, can enhance anti-tumor immunity and potentially lead to more durable responses. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


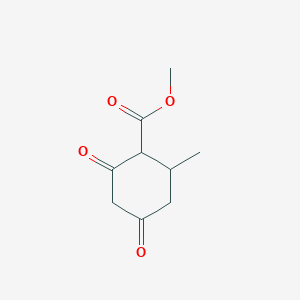
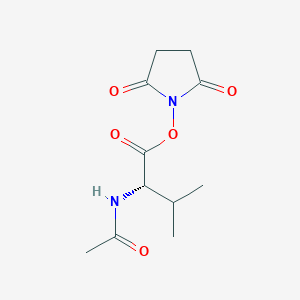
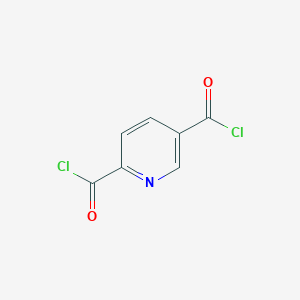
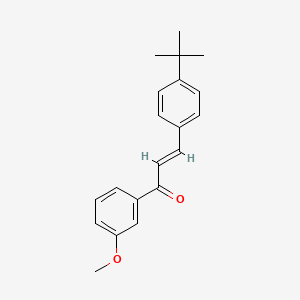
![Methyl 6,6'-dimethyl-[2,2'-bipyridine]-4-carboxylate](/img/structure/B3144852.png)
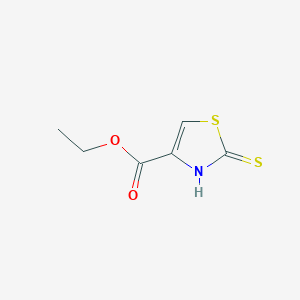
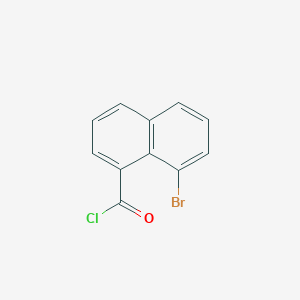
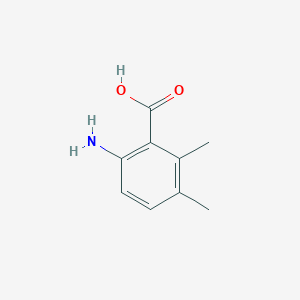
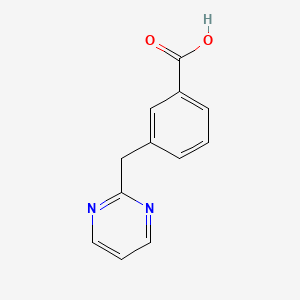
![2-[2-[2-Chloro-3-[(1,3-dihydro-1,3,3-trimethyl-2 h-indol-2-ylidene) ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindolium iodide](/img/structure/B3144909.png)

